4-Methoxyphenol-2,3,5,6-D4
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Overview
Description
4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether, is an organic compound with the formula CH3OC6D4OH . It is a phenol with a methoxy group in the para position . It is widely used as a skin whitening agent, because it can exert hypo-pigmenting effects . It also finds applications as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, UV (ultraviolet) inhibitor, inhibitor for acrylic monomers, etc .
Synthesis Analysis
4-Methoxyphenol can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenol-2,3,5,6-D4 is CH3OC6D4OH . The isotopic enrichment is 98 atom % D .
Chemical Reactions Analysis
4-Methoxyphenol, a 4-alkoxyphenol, can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyphenol-2,3,5,6-D4 include a molecular weight of 128.16 , and it is non-hazardous for transport .
Scientific Research Applications
Antioxidant Applications
4-Methoxyphenol-2,3,5,6-D4: is widely used as an intermediate in the production of antioxidants . These antioxidants, such as butylated hydroxytoluene (BHT), are crucial in preventing oxidative degradation in various products. They are commonly incorporated into food packaging, cosmetics, and personal care products to extend shelf life and maintain quality.
Pharmaceutical Synthesis
This compound serves as a key building block in the synthesis of numerous pharmaceuticals . Its role in the production of fluoroquinolone antibiotics and anticoagulants is particularly significant, as these medications play essential roles in treating infections and preventing blood clots, respectively.
Agrochemical Manufacturing
In the agricultural sector, 4-Methoxyphenol-2,3,5,6-D4 is utilized as a starting material for the creation of herbicides and fungicides . These products are vital for protecting crops from pests and diseases, thereby supporting food security and agricultural productivity.
Anti-inflammatory and Neuroprotective Research
Research has indicated that 4-Methoxyphenol possesses anti-inflammatory properties and may have neuroprotective effects . This suggests potential applications in treating inflammatory conditions and neurodegenerative diseases like Parkinson’s disease.
Enzymatic Activity and Protein Structure Studies
The compound is also employed in scientific research as a model substrate to study enzymatic activity and protein structure . Understanding these biological processes is fundamental to the development of new drugs and therapeutic strategies.
Material Science: Plastics, Adhesives, and Coatings
Due to its ability to improve thermal stability and flame resistance, 4-Methoxyphenol-2,3,5,6-D4 is incorporated into the production of plastics, adhesives, and coatings . This enhances the durability and safety of materials used in various industries.
Safety And Hazards
When handling 4-Methoxyphenol-2,3,5,6-D4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Relevant Papers
Several papers have been published on the synthesis and applications of m-Aryloxy Phenols . These papers highlight the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discuss their applications as antioxidants, ultraviolet absorbers, and flame retardants .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVVBRKAWDGAB-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenol-2,3,5,6-D4 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.